4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
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Description
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H33N5O and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.26851069 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetics and Metabolism
Metabolism and Excretion in Pharmaceuticals
The pharmacokinetics, metabolism, and excretion of dipeptidyl peptidase IV inhibitors with similar pyrimidine and piperazine structures have been examined in rats, dogs, and humans. These compounds are primarily eliminated through metabolism and renal clearance, highlighting their potential in treating diseases like type 2 diabetes (Sharma et al., 2012).
Chemical Synthesis and Transformation
Ring Transformation in Chemistry
Research on pyrimidine-thiones demonstrates their reaction with cyclohexanespiro-3'-oxaziridine, leading to novel compounds with potential applications in chemical synthesis (Pätzel & Liebscher, 1993).
Medicinal Chemistry
Platelet-Activating Factor Antagonists
Novel piperidylmethyl-imidazo[4,5-c]pyridine derivatives have been developed as potent, orally active platelet-activating factor (PAF) antagonists, indicating their significance in cardiovascular research (Carceller et al., 1996).
P2Y12 Antagonists for Platelet Aggregation
Piperazinyl-glutamate-pyrimidines have been identified as highly potent P2Y12 antagonists, showing potential in preventing thrombotic events (Parlow et al., 2009).
Antiemetic Agents
The synthesis of 4-piperazino-5-methylthiopyrimidines has led to the selection of new antiemetic agents, emphasizing the role of pyrimidine derivatives in developing treatments for nausea and vomiting (Mattioda et al., 1975).
Plant Growth Research
Growth Retardants in Plant Physiology
The application of plant growthretardants, including those derived from pyrimidine, has been explored in physiological research to understand their impact on terpenoid metabolism, which is closely related to plant growth and development (Grossmann, 1990).
Heterocyclic Chemistry
Synthesis of Heterocyclic Compounds
Research has focused on the synthesis and biological evaluation of heteroaryldiamides and heteroaryldiamines, incorporating pyrimidine and piperazine units, to investigate their antitumoral activities. This work underscores the versatility of pyrimidine derivatives in medicinal chemistry (Echeverría et al., 2006).
Antihistaminic Activity
Novel Pyrimidines as Antihistaminics
The preparation of novel pyrimidines by the condensation of chalcones with guanidine HCl, leading to compounds with significant anti-histaminic activity, illustrates the therapeutic potential of pyrimidine derivatives in allergy treatment (Rahaman et al., 2009).
Properties
IUPAC Name |
3-cyclohexyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c27-20(9-8-18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-11-22-21(23-19)26-12-4-5-13-26/h10-11,18H,1-9,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUURHJZVOVGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.